Dioscin

Description

This compound is a natural product found in Dioscorea collettii, Dioscorea deltoidea, and other organisms with data available.

See also: Dioscorea polystachya tuber (part of).

Properties

IUPAC Name |

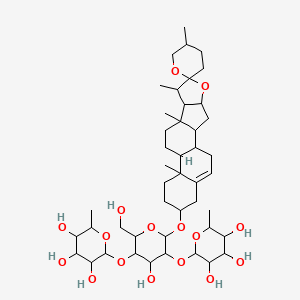

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNONINPVFQTJOC-ZGXDEBHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19057-60-4 | |

| Record name | (+)-Dioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19057-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019057604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B95U4OLWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the natural sources of Dioscin?

An In-depth Technical Guide to the Natural Sources of Dioscin (B1662501)

Introduction

This compound (diosgenyl 2,4-di-O-α-L-rhamnopyranosyl-β-D-glucopyranoside) is a naturally occurring steroidal saponin (B1150181) with a molecular formula of C45H72O16 and a molecular weight of 869.05 g/mol .[1] It is comprised of an aglycone, diosgenin (B1670711), linked to a trisaccharide moiety.[2] Found widely in the plant kingdom, this compound and its aglycone are of significant interest to the pharmaceutical industry due to their broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and cholesterol-lowering properties.[3][4] Diosgenin, in particular, serves as a crucial precursor for the synthesis of various steroidal drugs, including corticosteroids and sex hormones.[5][6] This guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and an examination of its key biological signaling pathways.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Dioscoreaceae, Liliaceae, Rosaceae, and Caryophyllaceae families.[1][2][4] The rhizomes of various Dioscorea species (yams) are the most significant and commercially exploited sources.[4]

Table 1: Principal Plant Sources of this compound/Diosgenin

| Family | Genus | Species | Common Name | Plant Part | Reference(s) |

|---|---|---|---|---|---|

| Dioscoreaceae | Dioscorea | D. nipponica | Japanese Yam | Rhizome | [2][6] |

| Dioscoreaceae | Dioscorea | D. zingiberensis | Zingiber Yam | Rhizome | [2][7][8] |

| Dioscoreaceae | Dioscorea | D. panthaica | Panthaica Yam | Rhizome | [2] |

| Dioscoreaceae | Dioscorea | D. opposita | Chinese Yam | Rhizome | [3][4] |

| Dioscoreaceae | Dioscorea | D. villosa | Wild Yam | Rhizome | [9][10] |

| Dioscoreaceae | Dioscorea | D. alata | Winged Yam | Tuber | [3][9] |

| Dioscoreaceae | Dioscorea | D. japonica | Japanese Yam | Tuber | [3][11] |

| Dioscoreaceae | Dioscorea | D. collettii | Collett's Yam | Rhizome | [12] |

| Dioscoreaceae | Dioscorea | D. septemloba | Seven-lobed Yam | Rhizome | [12] |

| Dioscoreaceae | Dioscorea | D. bulbifera | Air Potato | Tuber | [13] |

| Dioscoreaceae | Dioscorea | D. hispida | Intoxicating Yam | Tuber | [13] |

| Liliaceae | Smilax | S. china | China Root | Rhizome | [9][14] |

| Liliaceae | Paris | P. polyphylla | Love Apple | Rhizome | [15] |

| Fabaceae | Trigonella | T. foenum-graecum | Fenugreek | Seeds | [9][10][14] |

| Asparagaceae | Heterosmilax | H. yunnanensis | | Rhizome |[12] |

Quantitative Content of this compound and Diosgenin

The concentration of this compound and its aglycone, diosgenin, varies significantly between species and even within the same species due to geographical location, harvest time, and processing methods.[16] Most quantitative analyses focus on diosgenin, which is obtained after acid hydrolysis of the saponin extract.

Table 2: Quantitative Analysis of this compound and Diosgenin in Various Plant Species

| Plant Species | Compound | Content (Dry Weight) | Plant Part | Analytical Method | Reference(s) |

|---|---|---|---|---|---|

| Dioscorea zingiberensis | This compound | 0.483 mg/g | Rhizome | HPLC | [7] |

| Dioscorea zingiberensis | Diosgenin | 5.172 mg/g | Rhizome | HPLC | [7] |

| Dioscorea zingiberensis | Diosgenin | 11.23 - 19.52 mg/g | Rhizome | UPLC-DAD-MS | [12] |

| Dioscorea opposita | Diosgenin | 18.00 ± 1.92 mg/g | Tuber | Not Specified | [11] |

| Dioscorea japonica | Diosgenin | 14.25 ± 1.60 mg/g | Tuber | Not Specified | [11] |

| Dioscorea batatas | Diosgenin | 13.59 ± 1.74 mg/g | Tuber | Not Specified | [11] |

| Dioscorea deltoidea | Diosgenin | 1.43% | Tuber | Not Specified | [16] |

| Dioscorea hispida | Diosgenin | 0.0027% | Tuber | HPTLC | [13] |

| Dioscorea bulbifera | Diosgenin | 0.003% | Tuber | HPTLC | [13] |

| Paris polyphylla | Diosgenin | Highest among tested | Rhizome/Tuber | ELISA |[15] |

Biosynthesis of Diosgenin

Diosgenin biosynthesis in plants is a complex process that begins with the cyclization of 2,3-oxidosqualene.[8] While cholesterol was initially considered the primary precursor, recent studies indicate that plant C-24 alkylsterols like cycloartenol (B190886) also serve as key intermediates.[5][6] The pathway involves a series of enzymatic modifications, including hydroxylation and oxidation, catalyzed primarily by cytochrome P450 (CYP450) enzymes.[8][17] this compound is subsequently formed by the glycosylation of diosgenin, a reaction mediated by UDP-glycosyltransferases (UGTs).[8]

Caption: Simplified biosynthetic pathway of diosgenin and this compound.[5][8]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol is a generalized procedure for the extraction and isolation of total saponins, including this compound, from dried plant material, based on methodologies described in the literature.[18]

Caption: General workflow for the extraction and isolation of this compound.[18]

Methodology:

-

Preparation: Dry the plant material (e.g., rhizomes of Dioscorea zingiberensis) at 60-80°C and grind into a fine powder.[18]

-

Extraction: Perform a reflux extraction of the powdered material with 90% ethanol at 80°C for approximately 12 hours. Repeat the extraction cycle three times to ensure maximum yield.[18]

-

Concentration: Combine the ethanol extracts and concentrate them under vacuum at 80°C.[18]

-

Defatting: Remove lipids from the concentrated extract by performing a liquid-liquid extraction with petroleum ether.[18]

-

Saponin Extraction: Extract the saponin fraction from the deoiled aqueous layer using n-butyl alcohol.[18]

-

Drying: Dry the n-butyl alcohol fraction under vacuum at 80°C.

-

Precipitation: Redissolve the dried residue in a minimal amount of 95% ethanol. Add an excess of acetone to precipitate the crude this compound.[18]

-

Isolation: Collect the precipitate by filtration, wash with acetone, and dry under vacuum to obtain a light-yellow crude this compound powder.[18]

Protocol 2: Acid Hydrolysis of this compound to Diosgenin

To quantify or utilize the aglycone, diosgenin, the glycosidic linkages of this compound must be cleaved via acid hydrolysis.

Methodology:

-

Hydrolysis Reaction: Take the crude this compound extract or dried plant powder and add a solution of 1.0 - 2.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[18][19]

-

Heating: Heat the mixture in a water bath at 95-100°C or in a hydrothermal reactor at 110-150°C for 3 to 5 hours.[18][19]

-

Neutralization: After cooling, neutralize the reaction mixture to pH 7.0-7.5 with a base such as ammonia (B1221849) or sodium hydroxide.[18][19]

-

Filtration: Filter the mixture to collect the precipitate, which contains the water-insoluble diosgenin.

-

Washing & Drying: Wash the filter cake with distilled water until neutral and free of salt ions. Dry the filter cake at 50-60°C, followed by a final drying step at 110-120°C.[19]

-

Extraction: Extract the diosgenin from the dried residue using a Soxhlet extractor with a non-polar solvent like petroleum ether or hexane (B92381) for 4 to 12 hours.[19]

-

Crystallization: Partially recover the solvent from the extract and allow the concentrated solution to cool, which will induce the crystallization of diosgenin.

Protocol 3: Quantification of Diosgenin by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of diosgenin.[7][20]

Methodology:

-

Sample Preparation: Prepare an accurately weighed sample of the dried, hydrolyzed extract and dissolve it in a suitable solvent (e.g., methanol).

-

Standard Preparation: Prepare a series of standard solutions of pure diosgenin in the same solvent across a linear concentration range (e.g., 1.0 to 12.0 µg/mL).[20]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[20]

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v).[20]

-

Flow Rate: 1.0 mL/min.[20]

-

Detection: UV detector set to an appropriate wavelength (e.g., 211 nm).[20]

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution.

-

Quantification: Identify the diosgenin peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the concentration of diosgenin in the sample using the linear regression equation from the calibration curve.[20]

Key Signaling Pathways Modulated by this compound

This compound exerts many of its pharmacological effects, particularly its anti-cancer activities, by modulating critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and growth. It is often hyperactivated in cancer. This compound has been shown to inhibit this pathway at multiple points, leading to decreased cancer cell viability.[1][3][21] It downregulates the phosphorylation of key proteins like Akt and mTOR.[1][22]

Caption: this compound-mediated inhibition of the PI3K/Akt/mTOR pathway.[1][21][22]

Induction of Apoptosis

This compound is a potent inducer of apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][23]

-

Intrinsic Pathway: this compound increases the ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[3][21]

-

Extrinsic Pathway: this compound can also activate death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of caspase-8, which in turn can directly activate caspase-3.[3][23]

Both pathways converge on the activation of caspase-3, which executes the final stages of apoptosis.[3]

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.[3][21][23]

Conclusion

This compound is a valuable steroidal saponin with significant therapeutic potential, derived from a range of plant species, most notably those of the Dioscorea genus. This guide has provided a technical overview of its primary natural sources, quantitative data on its prevalence, and detailed protocols for its extraction, hydrolysis, and analysis. Furthermore, the elucidation of its mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR pathway and the induction of apoptosis, provides a solid foundation for researchers and drug development professionals. The continued exploration of these natural sources and biological pathways is crucial for harnessing the full therapeutic potential of this compound.

References

- 1. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Weighted Gene Co-expression Network Analysis of the this compound Rich Medicinal Plant Dioscorea nipponica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. informaticsjournals.co.in [informaticsjournals.co.in]

- 10. hongdanaturals.com [hongdanaturals.com]

- 11. Contents of Nutritional Ingredients and Diosgenin in the Tubers of Different Dioscorea spp. -The Korean Journal of Food And Nutrition | Korea Science [koreascience.kr]

- 12. Comparative analysis of diosgenin in Dioscorea species and related medicinal plants by UPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phytojournal.com [phytojournal.com]

- 14. ijcpa.in [ijcpa.in]

- 15. Determination of diosgenin content in medicinal plants with enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Direct Biotransformation of this compound into Diosgenin in Rhizome of Dioscorea zingiberensis by Penicillium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN104774240A - Method for extracting diosgenin through this compound hydrolysis - Google Patents [patents.google.com]

- 20. thepharmajournal.com [thepharmajournal.com]

- 21. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dioscin: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioscin (B1662501), a naturally occurring steroidal saponin, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Extracted from various plant sources, notably the rhizomes of Dioscorea species, this compound has demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and hepatoprotective effects. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, alongside detailed experimental protocols for its extraction, purification, and analysis. Furthermore, it delves into its multifaceted pharmacological activities, with a focus on the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this compound.

Chemical Structure and Physicochemical Properties

This compound is a spirostanol (B12661974) glycoside, a class of natural products characterized by a steroidal aglycone linked to a sugar moiety. The chemical structure of this compound consists of a diosgenin (B1670711) aglycone and a trisaccharide chain attached at the C-3 position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | (2R,3S,4S,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(-1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-6,2'-oxan]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

| Molecular Formula | C45H72O16 | |

| Molecular Weight | 869.04 g/mol | |

| CAS Number | 19057-60-4 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 275-277 °C (decomposes) | |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO; sparingly soluble in water. | |

| Optical Rotation | [α]D ≈ -99° (in methanol) |

Pharmacological Properties

This compound exhibits a remarkable range of biological activities, making it a compelling candidate for drug development. Its primary pharmacological effects are summarized below.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism is multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 4.79 | [1] |

| MDA-MB-231 | Breast Cancer | 1.53 | [1] |

| A549 | Lung Cancer | ~5 | [2] |

| HCC827 | Lung Cancer | ~5 | [2] |

| H1975 | Lung Cancer | ~5 | [2] |

| HT29 | Colorectal Cancer | Not specified | [3] |

| SW620 | Colorectal Cancer | Not specified | [3] |

| LNCaP | Prostate Cancer | Not specified | [4] |

| SGC-7901 | Gastric Cancer | Not specified | [4] |

| SKOV3 | Ovarian Cancer | Not specified | [5] |

In Vivo Anticancer Efficacy:

In xenograft mouse models, this compound has been shown to significantly inhibit tumor growth. For instance, in a study using A549-derived xenografts, tumor volume in the this compound-treated group was less than 200 mm³, compared to over 500 mm³ in the vehicle-treated group[2]. Similarly, in HT29 and SW620 xenograft models, this compound treatment resulted in a substantial reduction in both tumor volume and weight[3].

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators.

Antiviral Activity

This compound has demonstrated antiviral activity against a range of viruses. For instance, it has been reported to inhibit the replication of Hepatitis C virus (HCV) with an EC50 of 3.8 µM[6]. Its antiviral mechanisms are believed to involve interference with viral entry and replication processes.

Other Pharmacological Activities

Beyond the activities mentioned above, this compound has also been reported to possess hepatoprotective, anti-fungal, and lipid-lowering properties, further highlighting its therapeutic potential[7][8].

Mechanism of Action and Signaling Pathways

The diverse pharmacological effects of this compound are attributed to its ability to modulate multiple cellular signaling pathways.

PI3K/Akt/mTOR Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis and suppress tumor growth.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Apoptosis Pathway

This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and key biological assays related to this compound.

Extraction and Purification of this compound

The following protocol describes a general method for the extraction and purification of this compound from Dioscorea nipponica rhizomes.

Protocol:

-

Powdering: Grind the dried rhizomes of Dioscorea nipponica into a fine powder.

-

Extraction: Reflux the powdered material with 95% ethanol (1:10 w/v) for 2 hours. Repeat the extraction process three times.

-

Filtration and Concentration: Combine the ethanol extracts and filter. Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Partitioning: Suspend the crude extract in water and partition with n-butanol.

-

Evaporation: Separate the n-butanol layer and evaporate to dryness to yield the crude this compound.

-

Purification: Purify the crude this compound using silica (B1680970) gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).

-

Crystallization: Recrystallize the purified this compound from methanol to obtain pure crystals.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a general HPLC method for the quantification of this compound.

Table 3: HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water in a gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 203 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound against cancer cells using the MTT assay[9][10].

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

This protocol describes the general procedure for analyzing the effect of this compound on the expression of proteins in a signaling pathway (e.g., PI3K/Akt)[11][12][13][14].

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural compound with a wide array of pharmacological activities and a well-defined chemical structure. Its potent anticancer, anti-inflammatory, and antiviral effects, mediated through the modulation of key signaling pathways, make it a strong candidate for further investigation and development as a therapeutic agent. The experimental protocols provided in this guide offer a foundation for researchers to explore the full potential of this remarkable molecule. Further preclinical and clinical studies are warranted to translate the promising in vitro and in vivo findings into tangible clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diosgenin, a plant-derived sapogenin, exhibits antiviral activity in vitro against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A review on pharmacological properties and therapeutic values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Mechanisms of Action of Dioscin (B1662501) in Cancer Cells

Introduction: this compound, a natural steroidal saponin (B1150181) found in various plants of the Dioscorea genus, has garnered significant attention in preclinical research for its potent anti-tumor activities across a spectrum of cancers.[1][2] Its multifaceted mechanism of action, involving the modulation of numerous critical signaling pathways, makes it a promising candidate for further investigation in oncology drug development. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

Core Mechanisms of Anti-Cancer Action

This compound's efficacy stems from its ability to simultaneously impact several fundamental processes that govern cancer cell proliferation, survival, and spread. The primary mechanisms include the induction of apoptosis, cell cycle arrest, modulation of autophagy, and inhibition of metastasis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism through which this compound eliminates cancer cells. It achieves this by activating both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as caspase-independent mechanisms.

-

Intrinsic (Mitochondrial) Pathway: this compound induces the generation of reactive oxygen species (ROS) and Ca²⁺ release, leading to mitochondrial damage.[3][4] This disrupts the mitochondrial membrane potential and triggers the release of cytochrome c.[3][5] In the cytosol, cytochrome c activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which cleaves key cellular substrates like PARP, leading to cell death.[6][7][8] This process is also regulated by the Bcl-2 family of proteins; this compound downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax, Bak, and Bid.[3][6]

-

Extrinsic (Death Receptor) Pathway: In some cancer cells, this compound can also activate the extrinsic pathway, which involves death receptors on the cell surface.[6] This pathway can also converge on the activation of caspase-3.[6][9]

-

Caspase-Independent Apoptosis: this compound has been shown to induce apoptosis through a caspase-independent pathway involving the Apoptosis Inducing Factor (AIF).[10] Following its release from the mitochondria, AIF translocates to the nucleus, where it facilitates DNA fragmentation and cell death.[10]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, primarily G2/M and S phase.[6]

-

G2/M Phase Arrest: In several cancer cell types, including gastric and osteosarcoma cells, this compound causes an accumulation of cells in the G2/M phase.[5][11] This is achieved by downregulating the expression of key regulatory proteins such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1).[5][6][12]

-

S-Phase Arrest: this compound can also induce S-phase arrest by modulating the expression of proteins like DNA Topoisomerase I, p53, CDK2, and Cyclin A.[3][6][13]

Modulation of Autophagy

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or cell death. This compound has been shown to induce autophagy in cancer cells.[2][14] However, this induced autophagy can sometimes act as a protective mechanism for the cancer cells against this compound-induced apoptosis.[14] When autophagy is blocked using inhibitors like 3-methyladenine (B1666300) (3-MA) or bafilomycin A1, the apoptotic effects of this compound are enhanced.[14][15] The induction of autophagy by this compound is linked to the modulation of the PI3K/Akt/mTOR and ERK/JNK signaling pathways.[14] In other contexts, this compound-induced autophagy contributes to its anti-cancer effects by regulating pathways like USP8/TGM2.[16][17]

Inhibition of Metastasis

This compound demonstrates significant potential in preventing cancer metastasis by inhibiting cell migration, invasion, and angiogenesis.[18]

-

Migration and Invasion: this compound impedes the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[6][13] It also inhibits the epithelial-mesenchymal transition (EMT), a key process in metastasis, by upregulating E-cadherin and downregulating N-cadherin, Vimentin, and Snail-1.[2]

-

Angiogenesis: this compound suppresses the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and spread.[6][19] It achieves this by downregulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling kinases.[2][7][19]

Key Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer effects are orchestrated through its influence on a complex network of intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound effectively inhibits this pathway.[2][6] By downregulating the phosphorylation of PI3K, Akt, and mTOR, this compound suppresses cancer cell survival and proliferation.[7][20][21] This inhibition also plays a role in this compound's ability to induce apoptosis and modulate autophagy.[2][21]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. This compound's effect on this pathway can be cell-type specific. It has been shown to suppress ERK activation while activating the stress-related JNK and p38 pathways, which collectively promotes apoptosis.[6][13] In ovarian cancer, this compound suppresses phosphorylated p38 MAPK as part of its mechanism to inhibit cell viability.[7]

ROS-Mediated Apoptosis Pathway

A primary mechanism of this compound is the induction of oxidative stress.[22] this compound treatment leads to a rapid generation of ROS, which overwhelms the cell's antioxidant defenses.[4][23] One way it achieves this is by downregulating antioxidant enzymes like peroxiredoxins (PRDX) 1 and 6.[22] The accumulation of ROS damages mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase-mediated intrinsic apoptosis pathway.[3][4]

Quantitative Data Summary: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has demonstrated potent cytotoxicity across a wide range of cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MDA-MB-231 | 33.55 | 24 | [20] |

| MDA-MB-231 | 3.23 | 72 | [20] | |

| MCF-7 | 11.03 | 24 | [20] | |

| MCF-7 | 2.50 | 72 | [20] | |

| MDA-MB-468 | 1.53 | Not Specified | [24] | |

| MCF-7 | 4.79 | Not Specified | [24] | |

| Lung Adenocarcinoma | H1650 | 1.7 | 48 | [25] |

| (TKI-Resistant) | PC9GR | 2.1 | 48 | [25] |

| CL97 | 4.1 | 48 | [25] | |

| H1975 | 4.3 | 48 | [25] | |

| Osteosarcoma | U2OS | ~0.66 - 2.58 | 72 | [11] |

| 143B | ~0.66 - 2.58 | 72 | [11] | |

| MNNG/HOS | ~0.66 - 2.58 | 72 | [11] | |

| Saos-2 | ~0.66 - 2.58 | 72 | [11] | |

| Prostate Cancer | LNCaP | 1, 2, 4 (dose-dependent) | 24, 48, 72 | [8] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments frequently used to elucidate the mechanism of action of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., 5x10³ cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time (24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage of the control and calculate the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound for the desired time.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound is a potent anti-cancer agent that functions through a complex and interconnected network of mechanisms. Its ability to induce apoptosis and cell cycle arrest, modulate autophagy, and inhibit metastasis by targeting crucial signaling pathways like PI3K/Akt/mTOR and MAPK highlights its therapeutic potential.[2][26] The quantitative data underscore its efficacy at low micromolar concentrations in various cancer cell lines, including those resistant to standard therapies.[25]

For drug development professionals, this compound represents a promising scaffold for novel anti-cancer therapeutics. Future research should focus on:

-

In Vivo Efficacy: Expanding on existing in vivo studies to evaluate efficacy and safety in a wider range of orthotopic and patient-derived xenograft (PDX) models.[3]

-

Pharmacokinetics and Bioavailability: Developing novel formulations or nanocarriers to improve the bioavailability and targeted delivery of this compound.[2][26]

-

Combination Therapies: Investigating synergistic effects when combined with conventional chemotherapy, targeted therapy, or immunotherapy to overcome drug resistance.

-

Target Deconvolution: Precisely identifying the direct molecular binding targets of this compound to better understand its polypharmacological effects.

References

- 1. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin [jcancer.org]

- 2. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a natural steroid saponin, induces apoptosis and DNA damage through reactive oxygen species: a potential new drug for treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Paris chinensis this compound induces G2/M cell cycle arrest and apoptosis in human gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses the viability of ovarian cancer cells by regulating the VEGFR2 and PI3K/AKT/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-induced apoptosis of human LNCaP prostate carcinoma cells through activation of caspase-3 and modulation of Bcl-2 protein family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces caspase-independent apoptosis through activation of apoptosis-inducing factor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits stem-cell-like properties and tumor growth of osteosarcoma through Akt/GSK3/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjgnet.com [wjgnet.com]

- 13. This compound suppresses human laryngeal cancer cells growth via induction of cell-cycle arrest and MAPK-mediated mitochondrial-derived apoptosis and inhibition of tumor invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] this compound-induced autophagy mitigates cell apoptosis through modulation of PI3K/Akt and ERK and JNK signaling pathways in human lung cancer cell lines | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound Impedes Proliferation, Metastasis and Enhances Autophagy of Gastric Cancer Cells via Regulating the USP8/TGM2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound inhibits colon tumor growth and tumor angiogenesis through regulating VEGFR2 and AKT/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Network Pharmacology and Experimental Evidence Reveal this compound Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound induces cancer cell apoptosis through elevated oxidative stress mediated by downregulation of peroxiredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. In vitro evaluation of this compound and protothis compound against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The anti-cancer activity of this compound: an update and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Effects of Dioscin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioscin (B1662501), a natural steroidal saponin, is predominantly extracted from plants of the Dioscorea genus.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-tumor, anti-fungal, anti-viral, and hypolipidemic effects.[2][3][4][5] Notably, extensive research has highlighted its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory diseases.[2][3][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating multiple, interconnected signaling pathways that are crucial in the inflammatory cascade. These include the inhibition of pro-inflammatory transcription factors, suppression of inflammasome activation, and interference with upstream signaling receptors.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been consistently shown to inhibit this pathway through several mechanisms. It prevents the degradation of the inhibitory protein IκBα, which otherwise releases NF-κB to translocate to the nucleus.[6][7] By blocking IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, preventing the transcription of target genes.[6][8]

Studies have demonstrated that this compound significantly reduces the phosphorylation of the NF-κB p65 subunit in various models, including unilateral ureteral obstruction in mice and in LPS-stimulated cells, which is a critical step for its activation.[9] This inhibitory action leads to a downstream reduction in the expression of numerous inflammatory mediators, including adhesion molecules (VCAM-1, ICAM-1), cytokines (TNF-α, IL-1β, IL-6), and enzymes (COX-2, iNOS).[6][7][10][11]

Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation and p65 phosphorylation.

Suppression of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. This compound is a potent inhibitor of the NLRP3 inflammasome.[12][13][14] Its inhibitory action occurs at both the priming and activation stages.

-

Priming Stage: this compound downregulates the expression of NLRP3 itself by curtailing the NF-κB signaling pathway, which is required for the transcription of the NLRP3 gene.[15][16]

-

Activation Stage: this compound inhibits the assembly of the NLRP3 inflammasome by modulating ion homeostasis and mitochondrial function.[16] It has been shown to curb potassium (K+) efflux and reduce the generation of mitochondrial reactive oxygen species (mtROS) and oxidized mitochondrial DNA (ox-mtDNA), which are key triggers for NLRP3 activation.[14][16]

By inhibiting both stages, this compound effectively reduces the cleavage of caspase-1 and the subsequent secretion of mature IL-1β.[15][12]

Caption: this compound inhibits NLRP3 inflammasome priming via NF-κB and activation via K+ efflux/mtROS.

Modulation of Toll-Like Receptor (TLR) Signaling

Toll-like receptors are critical for initiating the innate immune response upon recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This compound interferes with TLR signaling, particularly TLR2 and TLR4. It has been shown to inhibit the TLR4/MyD88/NF-κB pathway, thereby reducing inflammation in models of ischemic stroke, alcoholic fibrosis, and acute liver injury.[6][17][18] In systemic inflammatory response syndrome (SIRS), this compound was found to inhibit the expression of TLR2, MyD88, and downstream targets like NF-κB and HMGB-1.[19]

Caption: this compound inhibits TLR signaling by downregulating the expression of TLRs, MyD88, and TRAF6.

Other Key Signaling Pathways

-

MAPK Pathway: this compound has been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in inflammation and oxidative stress.[6][20] This inhibition contributes to its protective effects in conditions like coronary heart disease.[20]

-

Sirt1/Nrf2 Pathway: this compound can activate the Sirtuin 1 (Sirt1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][20] This pathway is crucial for antioxidant defense, and its activation by this compound helps to mitigate oxidative stress, a key component of inflammation.[20]

-

mTOR Signaling and Macrophage Polarization: In inflammatory conditions like colitis, this compound can regulate macrophage polarization. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[21][22] This is achieved by modulating mTOR signaling; it inhibits the mTORC1/HIF-1α axis (associated with M1 polarization) and activates the mTORC2/PPAR-γ axis (associated with M2 polarization).[21]

-

LXRα Activation: In osteoarthritis chondrocytes, this compound exerts anti-inflammatory effects by activating Liver X Receptor alpha (LXRα).[10][11] Activation of LXRα can interfere with NF-κB signaling, and pretreatment with an LXRα inhibitor blocks the anti-inflammatory actions of this compound.[10][11]

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: Effects of this compound on Pro-inflammatory Cytokines and Mediators

| Model System | Inflammatory Stimulus | This compound Concentration/Dose | Measured Mediator | Result (% Inhibition / Fold Change) | Reference |

| Human Osteoarthritis Chondrocytes | IL-1β | 1, 5, 10 µM | NO, PGE2, COX-2, iNOS, MMP1, MMP3 | Dose-dependent suppression | [10][11] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | VCAM-1, ICAM-1 | Significant reduction | [7] |

| Peritoneal Mesothelial Cells (HMrSV5) | LPS | 0.25, 0.5, 1.0 µg/ml | IL-6, IL-1β, TNF-α | Dose-dependent decrease | [23] |

| HK-2 cells (Renal) | TGF-β1 (2 ng/ml) | 3.125, 6.25, 12.5 µM | IL-1β, NLRP3, MCP-1, IL-6, TNF-α, IL-18 | Dose-dependent decrease | [24][9] |

| High-Fat Diet Mice | High-Fat Diet | Not specified | TNF-α, IL-6 | Significant decrease in serum levels | [25] |

| Colitic Mice | DSS | 20, 40, 80 mg/kg | Pro-inflammatory cytokines | Dose-dependent reduction in serum and colon | [26] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammation

| Animal Model | Disease/Condition | This compound Dosage | Key Outcomes | Reference |

| Mice | Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Colitis | 20, 40, 80 mg/kg | Reduced Disease Activity Index (DAI), colon shortening, and pathological damage; promoted M2 macrophage polarization. | [22] |

| Mice | LPS-induced Mastitis | Not specified | Alleviated inflammatory lesions and neutrophil motility; reduced IL-1β and inhibited NLRP3 inflammasome activation. | [15][27] |

| Rats | Ischemic Stroke | Not specified | Reduced infarct volume and neurological scores; suppressed expression of TLR4, MyD88, and NF-κB. | |

| Rats & Mice | Zymosan-induced SIRS | Not specified | Reduced inflammatory cell infiltration in liver, kidney, and intestine; inhibited TLR2/MyD88 pathway. | [19] |

| Pigs | Coronary Heart Disease (CHD) | 80 mg/kg | Alleviated CHD; reduced oxidative stress and inflammation via Sirt1/Nrf2 and p38 MAPK pathways. | [20] |

| Rats | Thyroglobulin-induced Autoimmune Thyroiditis | Not specified | Improved thyroid function; suppressed inflammatory response by inhibiting mTOR and TLR4/NF-κB pathways. | [28] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to investigate the anti-inflammatory effects of this compound.

Animal Models

-

DSS-Induced Colitis in Mice:

-

Induction: Male C57BL/6 mice (6–8 weeks old) are typically given 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 consecutive days to induce colitis.[26]

-

Treatment: this compound (e.g., 20, 40, 80 mg/kg) is administered concurrently via oral gavage daily.[26]

-

Assessment: Disease Activity Index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, colon length is measured, and colon tissues are collected for histopathological analysis (H&E staining), Western blot, and qRT-PCR.[22][26]

-

Caption: A typical workflow for evaluating this compound's efficacy in a DSS-induced colitis mouse model.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines are used depending on the research question, such as human osteoarthritis chondrocytes, RAW264.7 macrophages, HUVECs, or HK-2 kidney cells.[7][24][11][21]

-

Stimulation: Cells are typically pre-treated with various concentrations of this compound for a specific period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL), IL-1β (e.g., 10 ng/mL), or TNF-α.[7][15][11]

-

Analysis: After the stimulation period (e.g., 24 hours), cell culture supernatants are collected for cytokine analysis (ELISA), and cell lysates are prepared for protein (Western blot) or RNA (qRT-PCR) analysis.

Molecular Biology Techniques

-

Western Blotting: This technique is used to measure the protein expression levels of key signaling molecules.

-

Lysate Preparation: Cells or homogenized tissues are lysed in RIPA buffer with protease and phosphatase inhibitors.

-

Quantification & Separation: Protein concentration is determined (e.g., BCA assay), and equal amounts of protein are separated by SDS-PAGE.

-

Transfer & Blocking: Proteins are transferred to a PVDF membrane, which is then blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies overnight (e.g., antibodies against p-p65, NLRP3, TLR4, β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.[15][20][26]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum, following the manufacturer's instructions for the specific ELISA kits.[17][26]

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: RNA is reverse-transcribed into cDNA.

-

Amplification: The cDNA is amplified using gene-specific primers and a SYBR Green master mix in a real-time PCR system.

-

Quantification: Relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[24][9]

-

Conclusion and Future Directions

This compound is a potent natural anti-inflammatory compound with a multi-targeted mechanism of action. Its ability to concurrently inhibit key pro-inflammatory pathways such as NF-κB, the NLRP3 inflammasome, and TLR signaling, while also activating protective pathways like Sirt1/Nrf2, underscores its significant therapeutic potential. The comprehensive data from numerous in vitro and in vivo studies provide a strong foundation for its further development.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, conducting pre-clinical safety and toxicology studies, and exploring its efficacy in chronic inflammatory disease models. The development of novel delivery systems could also enhance its bioavailability and therapeutic index, paving the way for its potential clinical application in treating a wide spectrum of inflammatory disorders.

References

- 1. This compound protects against chronic prostatitis through the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A diverse acting natural compound with therapeutic potential in metabolic diseases, cancer, inflammation and infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent anti-inflammatory effect of this compound mediated by suppression of TNF-α-induced VCAM-1, ICAM-1and EL expression via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound exhibits anti-inflammatory effects in IL-1β-stimulated human osteoarthritis chondrocytes by activating LXRα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A New NLRP3 Inflammasome Inhibitor, this compound, Promotes Osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Alleviates Periodontitis by Inhibiting NLRP3 Inflammasome Activation via Regulation of K+ Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Improves Pyroptosis in LPS-Induced Mice Mastitis by Activating AMPK/Nrf2 and Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Alleviates Periodontitis by Inhibiting NLRP3 Inflammasome Activation via Regulation of K+ Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound inhibits ischemic stroke‑induced inflammation through inhibition of the TLR4/MyD88/NF‑κB signaling pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Protective effects of this compound against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound protects against coronary heart disease by reducing oxidative stress and inflammation via Sirt1/Nrf2 and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound ameliorates murine ulcerative colitis by regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound prevents DSS-induced colitis in mice with enhancing intestinal barrier function and reducing colon inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. e-century.us [e-century.us]

- 24. Mechanism of this compound ameliorating renal fibrosis through NF‑κB signaling pathway‑mediated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Diosgenin Modulates Oxidative Stress and Inflammation in High-Fat Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound ameliorates inflammatory bowel disease by up‐regulating miR‐125a‐5p to regulate macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound Improves Pyroptosis in LPS-Induced Mice Mastitis by Activating AMPK/Nrf2 and Inhibiting the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

The Potential of Dioscin in Modulating Influenza-Associated Inflammation: A Technical Overview

Absence of Direct Antiviral Data and a Focus on Immunomodulatory Mechanisms

For Immediate Release

[City, State] – While the search for novel antiviral agents against influenza remains a critical area of research, a comprehensive review of current scientific literature reveals no direct evidence of the steroidal saponin (B1150181) dioscin (B1662501) inhibiting influenza virus replication. This technical guide, therefore, pivots to an in-depth analysis of this compound's well-documented anti-inflammatory and immunomodulatory properties, which hold significant relevance for managing the cytokine storm and excessive inflammation often associated with severe influenza infections. Furthermore, we will briefly explore the antiviral activities of its aglycone, diosgenin (B1670711), against other RNA viruses, suggesting a potential, yet unexplored, avenue for future anti-influenza research.

This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the mechanisms of action of this compound, detailed experimental protocols for its study, and quantitative data on its bioactivity.

Executive Summary

This compound, a natural product isolated from various plant species, has garnered attention for its diverse pharmacological activities.[1] Although direct anti-influenza studies are currently absent, extensive research highlights its potent anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the Toll-like receptor (TLR)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) pathway.[2][3][4] This pathway is a critical component of the innate immune response to viral infections, including influenza, and its dysregulation can lead to hyperinflammation and severe lung pathology. This guide summarizes the existing data on this compound's interaction with these pathways and provides the necessary technical information for researchers to investigate its potential therapeutic utility in the context of influenza-induced inflammation.

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following table summarizes the quantitative data from various in vitro and in vivo studies on the anti-inflammatory effects of this compound. These studies often utilize lipopolysaccharide (LPS) to mimic the inflammatory response seen during infections.

| Parameter Measured | Experimental System | Treatment | Result | Reference |

| IL-1β, IL-6, TNF-α mRNA expression | LPS-stimulated Bone Marrow-Derived Macrophages (BMDMs) | This compound (1 µg/mL and 3 µg/mL) | Dose-dependent inhibition of LPS-induced elevation | [5] |

| IL-6 and TNF-α secretion | LPS-stimulated BMDMs | This compound (1 µg/mL and 3 µg/mL) | Significant curtailment of LPS-stimulated secretion | [5] |

| IL-1β, TNF-α, and IL-6 levels | Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice | This compound (20, 40, or 80 mg/kg) | Significant decrease in serum and colon levels | [6] |

| Phosphorylation of NF-κB p65 and IκBα | IL-1β-stimulated human osteoarthritis chondrocytes | This compound | Inhibition of IL-1β-induced phosphorylation | [7] |

| TLR4, MyD88, NF-κB protein expression | Ischemic stroke rat model | This compound | Suppression of expression | [3] |

| Phosphorylation of NF-κB p65 | LPS-induced mastitis in mice | This compound | Significant reduction in LPS-induced phosphorylation | [8] |

| IL-1β, NLRP3, MCP-1, IL-6, TNF-α, IL-18 expression | Unilateral ureteral obstruction mice and TGF-β1-induced HK-2 cells | This compound (3.125, 6.25, 12.5 µM in vitro) | Decreased expression of inflammatory factors | [9][10] |

Experimental Protocols

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol is based on methodologies described for investigating the effects of this compound on LPS-stimulated macrophages.[5]

-

Cell Culture: Bone Marrow-Derived Macrophages (BMDMs) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF.

-

Cell Viability Assay: To determine non-toxic concentrations of this compound, a CCK-8 assay is performed. BMDMs are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours.

-

LPS Stimulation: BMDMs are pre-treated with non-toxic concentrations of this compound (e.g., 1 µg/mL and 3 µg/mL) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.

-

Quantitative RT-PCR: Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of pro-inflammatory cytokines such as Il1β, Il6, and Tnfα are quantified using qPCR.

-

ELISA: The concentrations of secreted IL-6 and TNF-α in the cell culture supernatants are measured using commercially available ELISA kits.

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression and phosphorylation status of key signaling proteins like NF-κB p65 are detected using specific primary and secondary antibodies.[5]

In Vivo Model of Acute Inflammation

This protocol is a generalized representation of in vivo studies on this compound's anti-inflammatory effects.[6][8]

-

Animal Model: An acute inflammatory response is induced in mice, for example, through the administration of LPS or DSS.

-

This compound Administration: this compound is administered to the animals (e.g., via oral gavage or intraperitoneal injection) at various doses for a specified period before or after the inflammatory challenge.

-

Sample Collection: At the end of the experiment, blood and tissue samples (e.g., lung, colon, liver) are collected for analysis.

-

Cytokine Measurement: Serum levels of inflammatory cytokines are quantified using ELISA.

-

Histological Analysis: Tissue samples are fixed, sectioned, and stained (e.g., with H&E) to assess inflammatory cell infiltration and tissue damage.

-

Western Blot and qPCR: Tissue homogenates are used to analyze the expression and activation of inflammatory signaling pathway components as described for the in vitro protocol.

Signaling Pathways and Visualizations

This compound primarily exerts its anti-inflammatory effects by targeting the TLR4/MyD88/NF-κB signaling pathway. Upon recognition of viral components, this pathway is activated, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit this pathway at multiple points.[2][3][4]

Caption: this compound's inhibition of the TLR4/MyD88/NF-κB signaling pathway.

The following workflow illustrates a general experimental approach to screening and characterizing the anti-inflammatory potential of compounds like this compound.

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Antiviral Potential of Diosgenin: A Prospect for Future Research

Diosgenin, the aglycone of this compound, has demonstrated antiviral activity against several RNA viruses, notably Hepatitis C Virus (HCV).[11][12][13] Studies have shown that diosgenin can inhibit HCV replication with an EC50 of 3.8 µM.[11][13] The proposed mechanisms include the reduction of viral RNA and protein levels.[11] Given that influenza is also an RNA virus, these findings suggest that diosgenin, and by extension its glycoside this compound, could potentially exert direct antiviral effects against influenza. However, this remains a hypothesis that requires rigorous experimental validation.

Conclusion and Future Directions

While there is no current evidence to support the direct antiviral activity of this compound against the influenza virus, its potent anti-inflammatory and immunomodulatory properties make it a compelling candidate for further investigation as an adjunct therapy for severe influenza. By mitigating the hyperinflammatory response that contributes to lung damage, this compound could potentially improve disease outcomes.

Future research should focus on:

-

Direct Antiviral Screening: Evaluating the in vitro activity of this compound and diosgenin against various strains of influenza A and B viruses.

-

In Vivo Influenza Models: Investigating the efficacy of this compound in animal models of influenza infection, with a focus on its impact on viral load, lung pathology, and inflammatory markers.

-

Mechanism of Action: Further elucidating the precise molecular targets of this compound within the inflammatory and potentially viral replication pathways.

This technical guide provides a foundation for researchers to explore the therapeutic potential of this compound in the context of influenza, shifting the focus from direct viral inhibition to the critical management of the host's inflammatory response.

References

- 1. wjgnet.com [wjgnet.com]

- 2. Protective effects of this compound against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits ischemic stroke‑induced inflammation through inhibition of the TLR4/MyD88/NF‑κB signaling pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound Alleviates Periodontitis by Inhibiting NLRP3 Inflammasome Activation via Regulation of K+ Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates inflammatory bowel disease by up‐regulating miR‐125a‐5p to regulate macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound exhibits anti-inflammatory effects in IL-1β-stimulated human osteoarthritis chondrocytes by activating LXRα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Improves Pyroptosis in LPS-Induced Mice Mastitis by Activating AMPK/Nrf2 and Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of this compound ameliorating renal fibrosis through NF‑κB signaling pathway‑mediated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 12. researchgate.net [researchgate.net]

- 13. Diosgenin, a plant-derived sapogenin, exhibits antiviral activity in vitro against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Dioscin and its aglycone diosgenin

An In-depth Technical Guide to Dioscin (B1662501) and its Aglycone Diosgenin (B1670711) for Researchers and Drug Development Professionals

Introduction

This compound, a natural steroidal saponin (B1150181), and its aglycone, diosgenin, are phytochemicals predominantly found in plants of the Dioscorea (wild yam) and Trigonella (fenugreek) genera.[1][2][3] Historically used in traditional medicine, these compounds have garnered significant scientific interest for their broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, lipid-lowering, and hepatoprotective effects.[3][4][5] After oral administration, this compound is primarily metabolized into diosgenin, which is considered the main active component responsible for many of its biological effects.[3]

The anticancer properties of this compound and diosgenin are particularly noteworthy. They exert their effects by modulating a multitude of cellular signaling pathways that are critical to cancer cell proliferation, survival, apoptosis (programmed cell death), and metastasis.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth information on the mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to the study of these promising natural compounds.

Chemical Structure and Properties

This compound (C45H72O16) is a glycoside, consisting of a steroidal aglycone, diosgenin, linked to a trisaccharide chain. Diosgenin (C27H42O3) is the sapogenin backbone and is a key precursor in the pharmaceutical industry for the synthesis of various steroidal drugs.[1][6] The biosynthesis of these compounds in plants originates from the cyclization of squalene, following a pathway similar to cholesterol synthesis.[1]

Anticancer Mechanisms of Action

This compound and diosgenin are multi-target agents that interfere with carcinogenesis by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways essential for tumor growth and survival.

Induction of Apoptosis

Apoptosis is a primary mechanism through which this compound and diosgenin exert their anticancer effects. They can trigger this process through both intrinsic and extrinsic pathways.

3.1.1 Intrinsic (Mitochondrial) Apoptosis Pathway

A primary mechanism involves the generation of intracellular reactive oxygen species (ROS).[7][8] This oxidative stress leads to a cascade of events including the disruption of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the modulation of Bcl-2 family proteins—specifically, the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bak.[7][9][10] This cascade culminates in the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[7][10]

Caption: this compound-induced intrinsic apoptosis pathway.

3.1.2 Extrinsic (Death Receptor) Apoptosis Pathway

This compound can also enhance the extrinsic apoptosis pathway by sensitizing cancer cells to ligands like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[11] This sensitization is achieved by downregulating the expression of anti-apoptotic proteins such as cellular FLICE-like inhibitory protein (c-FLIP) and Bcl-2, which normally inhibit death receptor signaling.[11]

Caption: this compound-mediated sensitization to TRAIL-induced apoptosis.

3.1.3 Caspase-Independent Apoptosis

In certain cancer cell types, this compound can trigger a caspase-independent form of apoptosis.[9] This involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its subsequent translocation to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation.[9]

Caption: Caspase-independent apoptosis via AIF translocation.

Cell Cycle Arrest

This compound and diosgenin can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints. This compound has been shown to cause S-phase arrest by modulating the expression of DNA Topoisomerase I, p53, CDK2, and Cyclin A.[7] Diosgenin has been reported to induce arrest in the G0/G1 phase.[10][12]

Modulation of Pro-Survival Signaling Pathways

The anticancer activity of these compounds is also linked to their ability to inhibit key signaling pathways that cancer cells exploit for growth and survival.

-

PI3K/Akt/mTOR Pathway: this compound inhibits the phosphorylation of Akt and mTOR, key components of this critical pro-survival pathway.[13][14] This inhibition leads to reduced cell proliferation, growth, and can reverse the epithelial-mesenchymal transition (EMT), a process involved in metastasis.[14]

-

MAPK Pathways: These compounds have complex effects on the mitogen-activated protein kinase (MAPK) family (p38, JNK, ERK). Activation of the pro-apoptotic p38 and JNK pathways, coupled with modulation of the pro-proliferative ERK pathway, contributes to their anticancer effects.[13][15][16]

-

NF-κB and STAT3 Pathways: Diosgenin has been shown to suppress the activation of NF-κB and STAT3, two transcription factors that play crucial roles in inflammation, cell proliferation, and survival.[1][4][10]

Caption: Inhibition of key pro-survival signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies, demonstrating the efficacy of this compound and diosgenin in different cancer models.

Table 1: Cytotoxicity of this compound and Diosgenin in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| This compound | A549 | Non-small cell lung | ~5.0 (48h) | [17] |

| This compound | HCC827 | Non-small cell lung | ~2.5 (48h) | [17] |

| This compound | Caki | Human renal cancer | ~2.0 (24h) | [11] |

| This compound | C6 | Glioma | Not specified | [7] |

| Diosgenin Derivative (8) | HepG2 | Hepatocellular carcinoma | 1.9 (72h) | [12] |